molecular formula C11H22N2O2 B567477 (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate CAS No. 1260619-37-1

(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Cat. No. B567477
CAS RN: 1260619-37-1
M. Wt: 214.309
InChI Key: SVMXIQUBNSPVCB-VIFPVBQESA-N
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Description

“(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate” is a chemical compound . It is also known as “(S)-1-Boc-5-methyl-1,4-diazepane” and "tert-butyl (5S)-5-methyl-1,4-diazepane-1-carboxylate" .


Molecular Structure Analysis

The molecular formula of “(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate” is C11H22N2O2 . The InChI code for this compound is 1S/C14H20N2O2/c1-12-7-9-16 (10-8-15-12)14 (17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m1/s1 .


Physical And Chemical Properties Analysis

The molecular weight of “(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate” is 214.3 . The predicted boiling point is 373.9±35.0 °C, and the predicted density is 1.081±0.06 g/cm3 . The predicted pKa value is 10.49±0.40 .

Scientific Research Applications

Environmental Remediation

Research has explored the decomposition of similar compounds, such as methyl tert-butyl ether (MTBE), in environmental contexts. For example, Hsieh et al. (2011) demonstrated the feasibility of using radio frequency (RF) plasma reactors for the decomposition of MTBE, suggesting a potential application in environmental remediation technologies. This could imply the utility of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate in similar plasma-based decomposition processes for environmental clean-up efforts (Hsieh et al., 2011).

Chemical Synthesis and Catalysis

The synthesis and catalytic applications of related compounds have been widely studied, with implications for the use of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate in chemical synthesis. For instance, research into the synthetic utilities of o-phenylenediamines for the creation of benzimidazoles, quinoxalines, and benzo[1,5]diazepines suggests a methodology that could be applicable to (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, potentially serving as a precursor or intermediary in the synthesis of complex organic compounds (Ibrahim, 2011).

Polymer Research

The application of polymer membranes for the purification of fuel additives, as explored by Pulyalina et al. (2020), provides insight into the potential use of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate in the development of new materials for the separation and purification processes within the chemical industry. This could involve the compound either as a component of the membrane materials or as a target for separation in synthetic processes (Pulyalina et al., 2020).

Medicinal Chemistry and Pharmacology

The broader family of diazepines, including 1,4-diazepines, has been noted for their biological activities, such as antipsychotic, anxiolytic, and anticancer properties. The review by Rashid et al. (2019) on the synthetic routes and biological significance of 1,4-diazepines underscores the potential medicinal chemistry applications of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. Given its structural similarity to diazepines, there could be unexplored applications in drug discovery and development, particularly in the synthesis of novel therapeutic agents (Rashid et al., 2019).

Safety and Hazards

The safety information available indicates that “(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate” may be harmful if swallowed and may cause eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl (5S)-5-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMXIQUBNSPVCB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125183
Record name 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260619-37-1
Record name 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260619-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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